tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16555972
InChI: InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate

CAS No.:

Cat. No.: VC16555972

Molecular Formula: C13H16BrNO3

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate -

Specification

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
IUPAC Name tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate
Standard InChI InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)
Standard InChI Key OKMQJPNDYZKGNF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydrobenzofuran ring system, which is a partially saturated derivative of benzofuran. The 7-position of the aromatic ring is substituted with a bromine atom, while the 3-position bears a tert-butyl carbamate group (–NHCO₂C(CH₃)₃). This arrangement introduces both steric bulk and electronic effects that influence its reactivity .

The stereochemistry at the 3-position is explicitly defined as the (3S)-enantiomer, as indicated by the IUPAC name. This chiral center arises from the tetrahedral geometry of the nitrogen atom in the carbamate group, which is directly bonded to the benzofuran ring. The absolute configuration plays a critical role in determining the compound’s interactions in asymmetric synthesis and biological systems .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • InChIKey: OKMQJPNDYZKGNF-SNVBAGLBSA-N

  • Canonical SMILES: CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br

These identifiers confirm the compound’s connectivity and stereochemistry, enabling precise database searches and computational modeling. The presence of the bromine atom contributes to a distinct mass spectrometry profile, with a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves multi-step sequences starting from substituted benzofuran precursors. A common approach includes:

  • Bromination: Introducing bromine at the 7-position of 2,3-dihydrobenzofuran using electrophilic brominating agents like N-bromosuccinimide (NBS).

  • Carbamate Formation: Reacting the brominated intermediate with tert-butyl carbamate under coupling conditions, often employing reagents such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), ensuring high yields and purity.

Stereochemical Control

The (3S)-configuration is achieved through enantioselective synthesis or resolution techniques. Asymmetric catalysis using chiral auxiliaries or enzymes may be employed to favor the desired enantiomer, critical for applications requiring high stereochemical fidelity .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The compound exhibits dual reactivity:

  • Electrophilic Carbonyl Carbon: The carbamate’s carbonyl group can undergo nucleophilic attack, enabling reactions with amines or alcohols to form ureas or carbonates.

  • Nucleophilic Amine: The nitrogen atom in the carbamate can participate in alkylation or acylation reactions, facilitating further functionalization.

Bromine-Specific Reactivity

Reaction TypeReagents/ConditionsProduct Application
Suzuki-Miyaura CouplingPd catalyst, boronic acidBiaryl derivatives
Nucleophilic Aromatic SubstitutionAmines, Cu catalystsAminobenzofuran analogs
HydrolysisAcid/BaseAmine or alcohol derivatives

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bromine and carbamate functionalities make it a versatile intermediate for synthesizing kinase inhibitors, protease inhibitors, and other therapeutic agents. Its rigid benzofuran scaffold is often leveraged to enhance binding affinity in target proteins .

Case Study: Analog Development

Structural analogs of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate have shown promise in preclinical studies for oncology and neurology. For example, replacing the bromine with a trifluoromethyl group modulates lipophilicity and metabolic stability, enhancing drug-like properties .

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